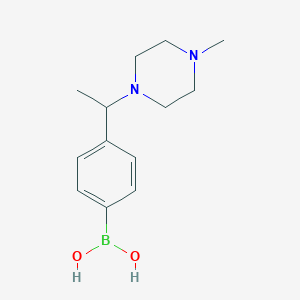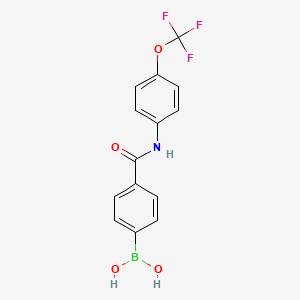![molecular formula C13H19NO3 B1408952 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester CAS No. 1893635-95-4](/img/structure/B1408952.png)
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester
Overview
Description
It is a derivative of arachidonic acid and is known for its inhibitory effects on certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester typically involves the reaction of 4-(3-aminopropoxy)benzaldehyde with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes like FAAH and NAAA. By inhibiting these enzymes, it affects the metabolism of fatty acid amides and N-acylethanolamines, which are involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid Derivatives: Similar in structure and function, often used in enzyme inhibition studies.
Fatty Acid Amide Hydrolase Inhibitors: Compounds like URB597 and PF-3845, which also inhibit FAAH.
N-acylethanolamine Acid Amidase Inhibitors: Compounds that specifically target NAAA.
Uniqueness
3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester is unique due to its dual inhibitory action on both FAAH and NAAA, making it a valuable tool in studying the metabolic pathways of fatty acid amides and N-acylethanolamines.
Properties
IUPAC Name |
methyl 3-[4-(3-aminopropoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-13(15)8-5-11-3-6-12(7-4-11)17-10-2-9-14/h3-4,6-7H,2,5,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOLYKNJSUMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


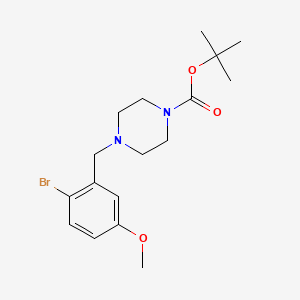
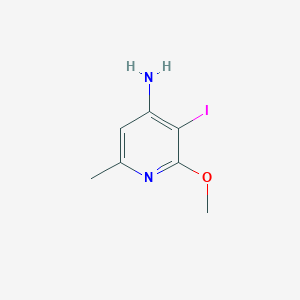
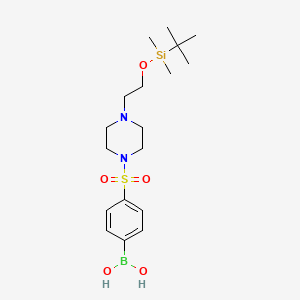
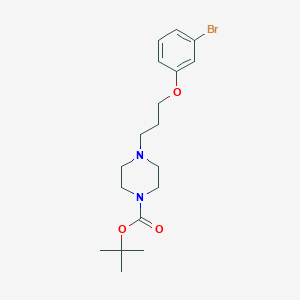
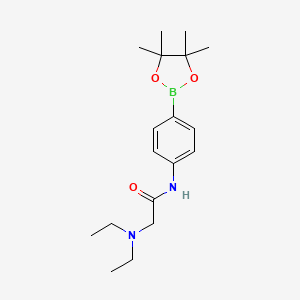
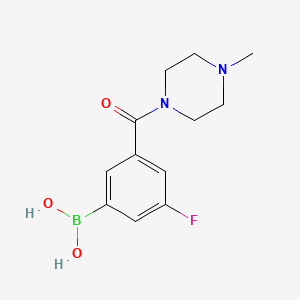
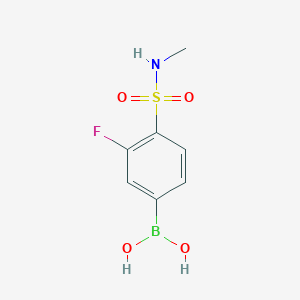
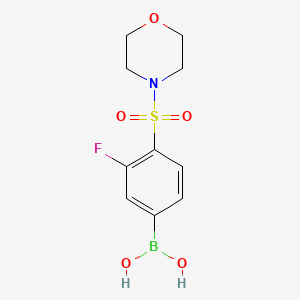

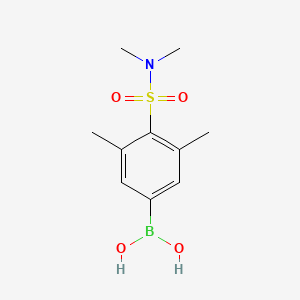

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
